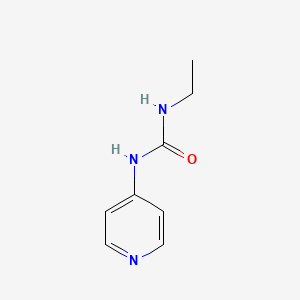
1-Ethyl-3-(4-pyridyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(4-pyridyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of an ethyl group attached to the nitrogen atom and a pyridyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(4-pyridyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with ethyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-(4-pyridyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The pyridyl group in this compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reactions are carried out under mild to moderate conditions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions include oxidized urea derivatives, reduced urea derivatives, and various substituted urea compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of 1-Ethyl-3-(4-pyridyl)urea
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its role as a building block in synthesizing complex molecules and its potential biological activities make it a valuable reagent in various scientific fields.
Chemistry
- Organic Synthesis: this compound serves as a crucial building block for creating more complex molecules and functions as a reagent in organic synthesis.
- Synthesis Method: this compound is commonly synthesized through the reaction of 4-aminopyridine with ethyl isocyanate under controlled conditions, typically in an organic solvent like dichloromethane or acetonitrile, with stirring at room temperature or slightly elevated temperatures to facilitate product formation. Industrial production may involve continuous flow reactors to ensure consistent quality and yield, optimizing parameters such as temperature, pressure, and reactant concentrations, with purification steps like recrystallization or chromatography.
Biology
- Antimicrobial and Anticancer Properties: This compound has been investigated for its potential antimicrobial and anticancer properties. Pyridine-ureas have demonstrated effectiveness as anticancer agents, with some exhibiting significant inhibition in NCI assays .
Medicine
- Pharmacological Agent: Research has explored the potential of this compound as a pharmacological agent, particularly in developing new drugs targeting specific biological pathways.
- Enzyme Inhibition: A fragment molecule, 1-ethyl-3-(2-pyridyl)urea, has shown potent enzyme inhibition, prompting further analogue studies .
Industry
- Agrochemicals: This compound is utilized in the production of agrochemicals.
- Industrial Chemicals: It serves as an intermediate in synthesizing various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(4-pyridyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-N’-(4-pyridyl)urea: Similar structure but with a phenyl group instead of an ethyl group.
N,N’-Diphenylurea: Contains two phenyl groups attached to the urea moiety.
N-(3-Fluorophenyl)-N’-(2-thiazolyl)urea: Features a fluorophenyl and a thiazolyl group.
Uniqueness: 1-Ethyl-3-(4-pyridyl)urea is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the ethyl and pyridyl groups imparts distinct properties that differentiate it from other urea derivatives.
Eigenschaften
CAS-Nummer |
46117-17-3 |
|---|---|
Molekularformel |
C8H11N3O |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-ethyl-3-pyridin-4-ylurea |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(12)11-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H2,9,10,11,12) |
InChI-Schlüssel |
ZJNFYBITQPOYSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















